2-Fluoro-4-iodophenylboronic acid
Overview
Description
2-Fluoro-4-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2. It is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of both fluorine and iodine substituents on the phenyl ring, which imparts unique reactivity and selectivity in various chemical transformations .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active sites of these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including oxidative addition and transmetalation .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to changes in cellular function .
Action Environment
The action of 2-Fluoro-4-iodophenylboronic acid can be influenced by various environmental factors . For instance, boronic acids are susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the reaction conditions, such as the presence of oxidants and the pH of the environment, can significantly affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-iodophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
In addition to its role in coupling reactions, this compound can interact with various enzymes and proteins. For instance, it can form reversible covalent bonds with serine and threonine residues in enzymes, potentially inhibiting their activity. This property makes it a useful probe for studying enzyme mechanisms and identifying potential drug targets .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, its interaction with kinases can alter phosphorylation events, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility .
At the metabolic level, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes. This inhibition can lead to alterations in metabolic flux and changes in the levels of various metabolites. Such effects can be particularly pronounced in cancer cells, where metabolic pathways are often dysregulated .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the formation of covalent bonds with active site residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific residues involved. For example, the compound can inhibit proteases by binding to their catalytic serine residues, preventing substrate cleavage .
Furthermore, this compound can bind to DNA and RNA molecules, potentially affecting their stability and function. This binding can interfere with the transcription and translation processes, leading to changes in gene expression and protein synthesis. Additionally, the compound’s ability to form reversible covalent bonds allows it to act as a dynamic modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. This degradation can lead to the formation of by-products that may have different biochemical activities .
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to cumulative inhibition of metabolic enzymes, resulting in significant alterations in cellular metabolism. In in vivo studies, the compound’s effects can be influenced by factors such as bioavailability and metabolic clearance .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .
Threshold effects have also been observed, where a certain dosage is required to achieve a measurable biochemical response. Beyond this threshold, increasing the dosage can lead to a proportional increase in the compound’s effects. There is a limit to this proportionality, as excessively high doses can result in saturation of the target enzymes and non-specific interactions with other biomolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze boron-containing compounds. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, potentially leading to the formation of more complex molecules .
The compound’s interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) can also influence its metabolic fate. For instance, NADPH-dependent reductases can reduce the compound, altering its reactivity and interactions with other biomolecules. These metabolic transformations can affect the compound’s bioavailability and overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific boron transporters, which facilitate its uptake and accumulation. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodophenylboronic acid typically involves the borylation of 2-fluoro-4-iodobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The iodine substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-Fluoro-4-iodophenylboronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Fluorophenylboronic Acid: Lacks the iodine substituent, resulting in different reactivity and selectivity in chemical reactions.
4-Iodophenylboronic Acid: Lacks the fluorine substituent, which affects its electronic properties and reactivity.
Phenylboronic Acid: Lacks both fluorine and iodine substituents, making it less reactive in certain transformations.
Uniqueness: 2-Fluoro-4-iodophenylboronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination imparts distinct electronic and steric effects, enhancing its reactivity and selectivity in various chemical reactions. The compound’s ability to participate in diverse transformations makes it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
(2-fluoro-4-iodophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKCRRAILNHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)I)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379066 | |
Record name | 2-Fluoro-4-iodophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374790-98-4 | |
Record name | B-(2-Fluoro-4-iodophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374790-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-iodophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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